

# 3-(Benzyl)propanal chemical properties

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## Compound of Interest

Compound Name: **3-(Benzyl)propanal**

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An In-depth Technical Guide to the Chemical Properties and Applications of **3-(Benzyl)propanal**

## Abstract

**3-(Benzyl)propanal**, also known as 3-(phenylmethoxy)propanal, is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. This unique structural combination makes it a valuable and versatile intermediate in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction. Simultaneously, the robust benzyl group provides a stable protecting group for a primary alcohol, which can be selectively removed under specific conditions. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **3-(Benzyl)propanal**, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

## Introduction and Significance

In the landscape of synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. **3-(Benzyl)propanal** (CAS No. 19790-60-4) emerges as a significant reagent in this context. [1][2] Its structure incorporates a reactive aldehyde functionality and a protected primary alcohol. The benzyl ether is a widely used protecting group due to its general stability across a broad range of reaction conditions (e.g., acidic, basic, and many oxidative/reductive

environments) and its susceptibility to cleavage via catalytic hydrogenolysis. This allows for the selective manipulation of the aldehyde group while the hydroxyl functionality remains masked, to be revealed at a later, strategic point in a synthetic sequence. This guide will delve into the essential physicochemical properties, spectroscopic signatures, synthetic routes, and reaction profiles that define the utility of this important chemical intermediate.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.

## Physical and Chemical Properties

The key physical and chemical identifiers for **3-(BenzylOxy)propanal** are summarized in the table below. It is typically a colorless to light yellow liquid under standard conditions.[\[3\]](#)

Property	Value	Source(s)
CAS Number	19790-60-4	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	164.20 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	3-(phenylmethoxy)propanal	<a href="#">[1]</a>
Synonyms	3-BenzylOxypropionaldehyde, 3-BenzylOxy-1-propanal	<a href="#">[3]</a>
Density	~1.059 g/mL at 25 °C	<a href="#">[3]</a>
Boiling Point	262.6 ± 15.0 °C at 760 mmHg (Predicted)	<a href="#">[3]</a> <a href="#">[6]</a>
Flash Point	>110 °C	<a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.512	<a href="#">[3]</a>

## Spectroscopic Data

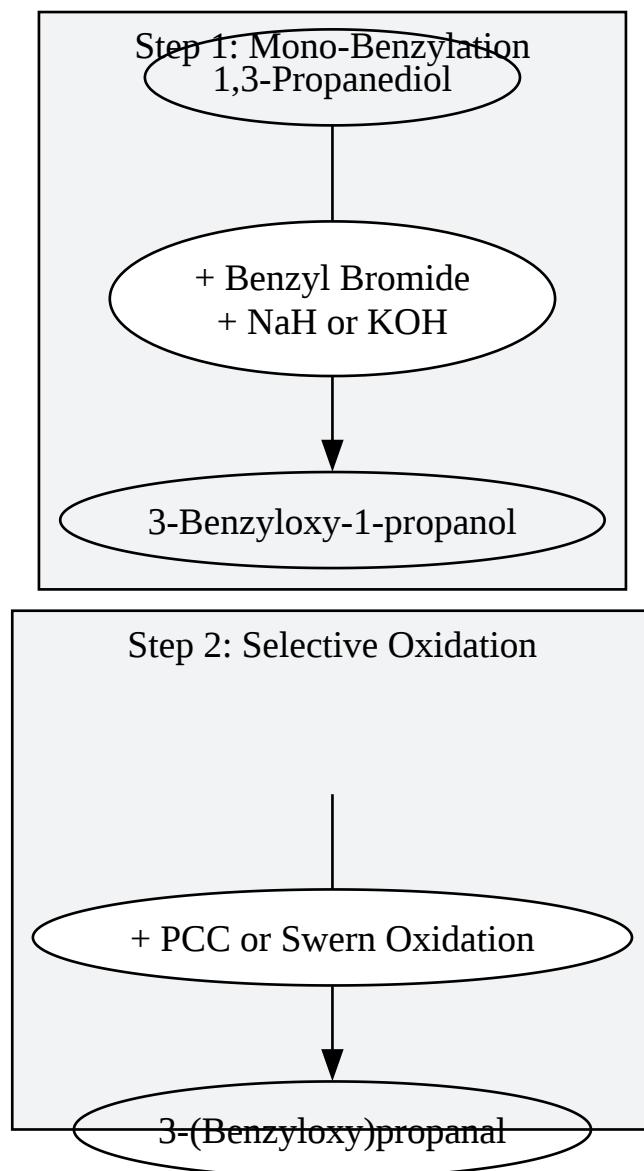
Spectroscopic analysis is critical for confirming the identity and purity of **3-(Benzyl)propanal** after synthesis or before use.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals that correspond to the aldehydic, benzylic, aromatic, and propyl chain protons. Key expected signals include a triplet for the aldehydic proton (CHO) around 9.8 ppm, a singlet for the benzylic protons (OCH<sub>2</sub>) around 4.5 ppm, a multiplet for the aromatic protons between 7.2-7.4 ppm, and triplets for the two methylene groups of the propyl chain.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon above 200 ppm, along with signals for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propyl chain.
- **Infrared (IR) Spectroscopy:** The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm<sup>-1</sup>. Other significant peaks include C-H stretches from the aromatic and aliphatic portions and a C-O stretch from the ether linkage.[7]
- **Mass Spectrometry (MS):** GC-MS analysis can confirm the molecular weight of the compound.[1]

## Synthesis and Experimental Protocols

**3-(Benzyl)propanal** is not typically prepared in a single step. The most common and logical synthetic strategy involves a two-step sequence: first, the mono-benzylation of a C3 diol, followed by the selective oxidation of the remaining primary alcohol to the aldehyde.

## Synthetic Workflow

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## Protocol 1: Synthesis of 3-Benzyl-1-propanol

This protocol is adapted from established procedures for the mono-alkylation of diols.<sup>[8][9]</sup> The key challenge is to minimize the formation of the di-benzylated byproduct. Using an excess of the diol is a common strategy to favor mono-substitution.

### Materials:

- 1,3-Propanediol

- Benzyl chloride or Benzyl bromide
- Potassium hydroxide (KOH) or Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Diethyl ether
- Saturated NaCl solution (brine)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

Procedure:

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,3-propanediol (e.g., 3 equivalents) in anhydrous THF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
- Alkylation: After stirring for 30-60 minutes at 0 °C, add benzyl bromide (1.0 equivalent) dropwise via a syringe. Rationale: The in-situ generated alkoxide attacks the electrophilic benzylic carbon in an  $S_N2$  reaction. Dropwise addition prevents localized overheating.
- Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
- Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure 3-benzyloxy-1-propanol as a colorless liquid.[\[8\]](#)

## Protocol 2: Oxidation to 3-(Benzylxy)propanal

The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.

### Materials:

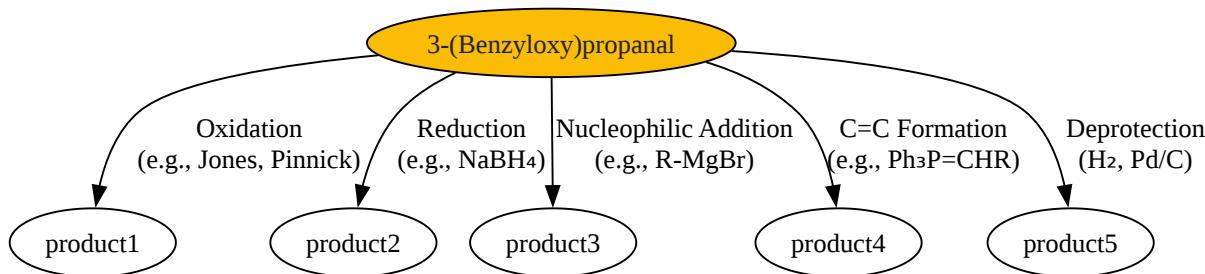
- 3-Benzylxy-1-propanol
- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Diethyl ether

### Procedure:

- **Setup:** To a solution of 3-benzylxy-1-propanol (1.0 equivalent) in anhydrous DCM, add PCC (1.5 equivalents). **Rationale:** PCC is a mild oxidizing agent that is soluble in DCM, allowing for a homogeneous reaction. An excess is used to ensure complete conversion.
- **Reaction:** Stir the resulting heterogeneous mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. **Rationale:** This is a standard workup for PCC oxidations. The silica adsorbs the dark, tarry chromium salts, simplifying purification.
- **Purification:** Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.

## Chemical Reactivity and Applications

The reactivity of **3-(BenzylOxy)propanal** is dominated by its aldehyde functional group. The benzylOxy group is largely unreactive under the conditions used for aldehyde manipulations.



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- Oxidation: Can be readily oxidized to 3-(benzylOxy)propanoic acid using stronger oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: The aldehyde is easily reduced back to 3-benzylOxy-1-propanol using mild reducing agents such as sodium borohydride (NaBH4).<sup>[10]</sup>
- Nucleophilic Addition: As a typical aldehyde, it undergoes nucleophilic addition with Grignard reagents, organolithium reagents, and cyanides to form secondary alcohols and cyanohydrins, respectively.
- Wittig Reaction: It reacts with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful method for C=C bond formation.
- Reductive Amination: It can be converted into amines via reductive amination, reacting with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride.
- Deprotection: The benzyl ether can be cleaved by catalytic hydrogenolysis (H2 gas with a palladium catalyst) to unmask the primary alcohol. This deprotection is a key step in many synthetic routes where the hydroxyl group is needed for a subsequent transformation.

The precursor, 3-benzylOxy-1-propanol, has been utilized as a starting material in the total synthesis of complex molecules like (+)-cocaine, highlighting the importance of this structural

motif in advanced organic synthesis.[10]

## Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring safety and maintaining the chemical integrity of **3-(Benzylxy)propanal**.

- Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319). [1][10] It may also cause respiratory irritation (H335).[1]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[12] Use non-sparking tools and prevent the buildup of electrostatic charge.
- Storage: **3-(Benzylxy)propanal** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability and to prevent oxidation, it is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures, such as in a freezer at -20°C or refrigerated at 2-8°C.[3][5]

## Conclusion

**3-(Benzylxy)propanal** is a highly valuable bifunctional building block in modern organic synthesis. Its utility is derived from the orthogonal reactivity of its aldehyde and protected alcohol functionalities. The ability to perform a wide range of transformations at the aldehyde center while the hydroxyl group remains masked by a stable, yet readily cleavable, benzyl group provides synthetic chemists with significant strategic advantages. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

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